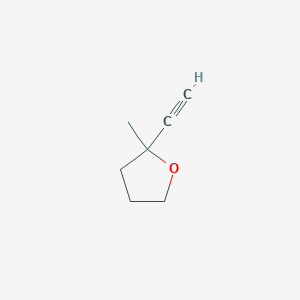

2-Ethynyl-2-methyloxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

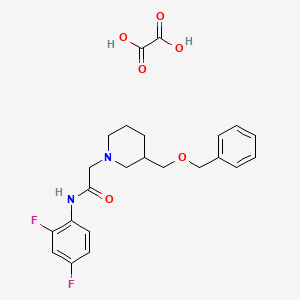

2-Ethynyl-2-methyloxolane, also known as 2-ethynyl-2-methyltetrahydrofuran, is a chemical compound with the CAS Number: 89897-77-8 . It has a molecular weight of 110.16 . It is a liquid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10O/c1-3-7(2)5-4-6-8-7/h1H,4-6H2,2H3 . The InChI key is KYPCFKQEHDJZKY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a liquid in physical form . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Sustainable Lipophilic Solvent for Green Extraction

2-Methyloxolane (2-MeOx) emerges as a bio-based solvent promising sustainability in the extraction of natural products and food ingredients, juxtaposed with the traditional petroleum-derived hexane. Its comprehensive review illuminates its efficacy and environmental benefits for extracting lipophilic substances, signaling a paradigm shift towards greener extraction technologies. This exploration reveals 2-MeOx's potential in reducing the environmental footprint of extraction processes without compromising efficiency (Rapinel et al., 2020).

Degradable Polymers

The use of cyclic ketene acetal comonomers, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), in polymerization processes illustrates an innovative approach to crafting well-defined, degradable polymers. These polymers exhibit controlled ester incorporation, enabling significant molecular weight reduction upon hydrolysis, while also showcasing non-cytotoxicity, indicating potential in various biomedical applications (Delplace et al., 2015).

Electrochemical Decomposition in Ionic Liquids

Research on ionic liquids, specifically choline chloride-based deep-eutectic solvents, reveals the formation of decomposition products like 2-methyl-1,3-dioxolane during electrochemical processes. This study not only expands the understanding of ionic liquid stability but also raises concerns about environmental and health safety, questioning the "green" reputation of these solvents (Haerens et al., 2009).

Renewable Gasoline and Solvents

Investigations into converting 2,3-Butanediol to high octane gasoline substitutes have identified the production of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes as a viable pathway. This process, employing Amberlyst-15 as a catalyst, highlights the potential of deriving renewable fuel additives and solvents from biomass, contributing to the sustainable alternatives to fossil fuels (Harvey et al., 2016).

Biobased Solvent for Aroma Extraction from Hops

Utilizing 2-methyloxolane as a bio-based solvent for extracting volatile compounds from hops underlines its effectiveness and environmental compatibility. Comparative analyses with hexane demonstrate 2-methyloxolane's superior extraction performance, offering a promising alternative for sustainable practices in the food and beverage industry (Rapinel et al., 2020).

Safety and Hazards

2-Ethynyl-2-methyloxolane has been assigned the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . The precautionary statements associated with this compound include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Orientations Futures

The replacement of petroleum-based solvents is a hot research topic, which affects several fields of modern plant-based chemistry . All the reported applications have shown that 2-methyloxolane (2-MeOx) is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

Propriétés

IUPAC Name |

2-ethynyl-2-methyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7(2)5-4-6-8-7/h1H,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPCFKQEHDJZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89897-77-8 |

Source

|

| Record name | 2-ethynyl-2-methyloxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)